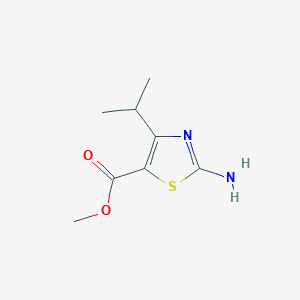
Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One of the primary applications of Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate is in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are derived from dimethyl acetone-1,3-dicarboxylate through a series of chemical transformations involving sulfuryl chloride and thiourea (Žugelj et al., 2009). These compounds might have applications in the development of new materials or pharmaceuticals due to their unique structural features.
Antitumor and Antifilarial Agents
Another significant application is in the development of antitumor and antifilarial agents. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to this compound, demonstrated promising results in inhibiting leukemia L1210 cell proliferation, indicating potential antitumor activity. Furthermore, this compound exhibited significant in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae, suggesting its utility as an antifilarial agent (Kumar et al., 1993).
Synthesis of Novel Bi-Heterocycles
In the quest for new anti-diabetic agents, novel bi-heterocycles incorporating the thiazole moiety have been synthesized and evaluated for their enzyme inhibition activity. These compounds have shown potential as valuable anti-diabetic agents due to their ability to inhibit α-glucosidase enzyme effectively, demonstrating the versatility of thiazole derivatives in medicinal chemistry applications (Abbasi et al., 2020).
Catalysis and Synthetic Chemistry
This compound and its derivatives have also found applications in catalysis and synthetic chemistry. For example, methyl 4-aminopyrrole-2-carboxylates were synthesized in a one-pot mode by a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, showcasing the role of thiazole derivatives in facilitating complex synthetic pathways (Galenko et al., 2015).
Mécanisme D'action
Thiazoles
are a class of organic compounds that include a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazoles can vary widely, but they often work by inhibiting the function of their target, leading to a therapeutic effect .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been shown to inhibit the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles can vary depending on their specific chemical structure. Some thiazoles are well absorbed and can cross the blood-brain barrier, while others are rapidly metabolized and excreted .
Result of Action
The result of the action of a thiazole compound can vary widely, depending on its specific target and mode of action. Some thiazoles have antimicrobial effects, while others have antitumor or cytotoxic effects .
Action Environment
The action of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Propriétés
IUPAC Name |
methyl 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)5-6(7(11)12-3)13-8(9)10-5/h4H,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIQCQOTNVUDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



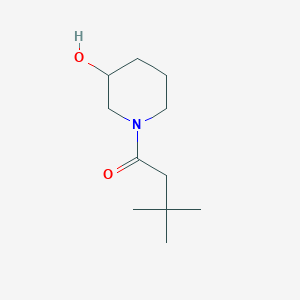
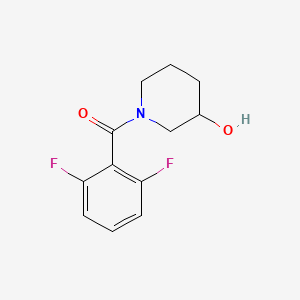
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462724.png)
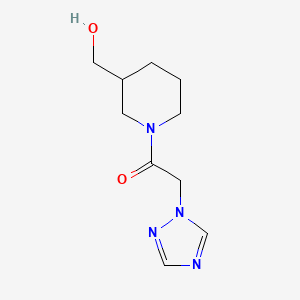


![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462728.png)
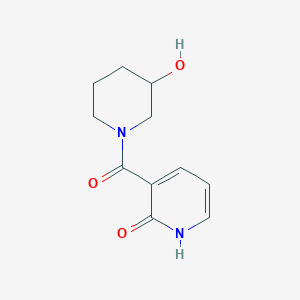
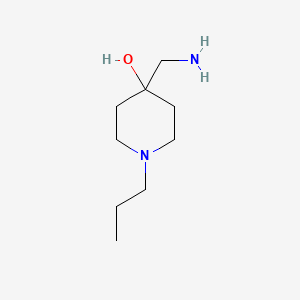

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)
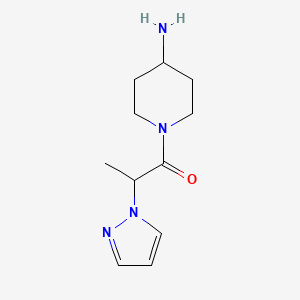
![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)